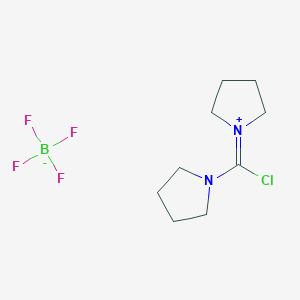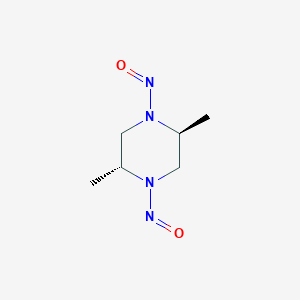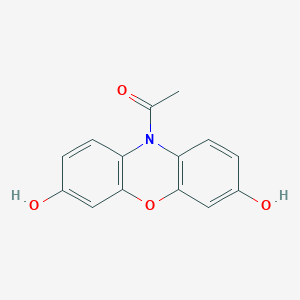![molecular formula C25H27N5O B049765 2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile CAS No. 113762-35-9](/img/structure/B49765.png)
2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antibacterial, and antifungal properties. It has also been studied for its potential use in organic electronics and as a fluorescent probe for detecting metal ions.
Wirkmechanismus
The mechanism of action of 2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and bacteria. It may also work by binding to metal ions and forming complexes that can be detected by fluorescence.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile has biochemical and physiological effects on cancer cells and bacteria. It has been found to induce apoptosis (cell death) in cancer cells and inhibit the growth of bacteria. It has also been found to have low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile in lab experiments include its low toxicity in normal cells, its anticancer and antibacterial properties, and its potential use as a fluorescent probe for detecting metal ions. However, its limitations include its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
For 2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile include further studies on its mechanisms of action, its potential use in organic electronics, and its use as a fluorescent probe for detecting metal ions. It may also be studied for its potential use in combination with other anticancer or antibacterial agents.
Synthesemethoden
The synthesis method for 2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile involves the reaction of malononitrile with allyl isothiocyanate and 4-(dibutylamino)benzaldehyde in the presence of a catalyst. The resulting compound has a yellow color and is soluble in organic solvents.
Eigenschaften
CAS-Nummer |
113762-35-9 |
|---|---|
Produktname |
2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile |
Molekularformel |
C25H27N5O |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-[3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1-prop-2-enylpyrrol-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C25H27N5O/c1-4-7-14-29(15-8-5-2)21-11-9-19(10-12-21)23-22(18-28)24(20(16-26)17-27)30(13-6-3)25(23)31/h6,9-12H,3-5,7-8,13-15H2,1-2H3 |
InChI-Schlüssel |
PBFVRMTZXJNIMC-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=C(C#N)C#N)N(C2=O)CC=C)C#N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=C(C#N)C#N)N(C2=O)CC=C)C#N |
Synonyme |
2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



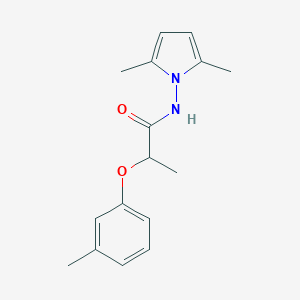
![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)
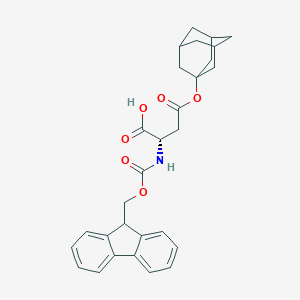

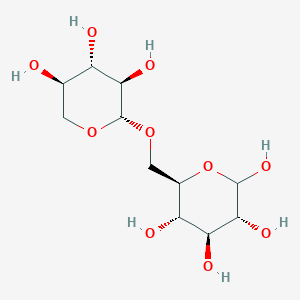
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B49701.png)
![[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)](/img/structure/B49702.png)
![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)
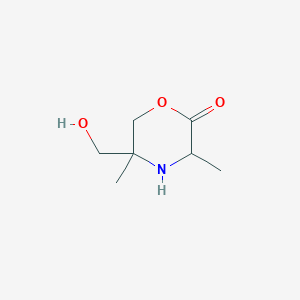
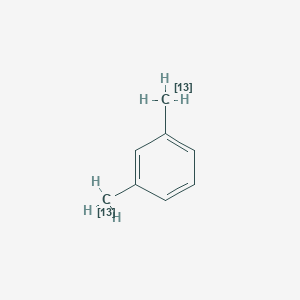
![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)
